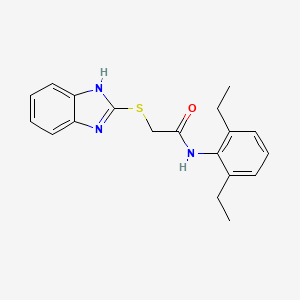

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

CAS No.:

Cat. No.: VC11112308

Molecular Formula: C19H21N3OS

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3OS |

|---|---|

| Molecular Weight | 339.5 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide |

| Standard InChI | InChI=1S/C19H21N3OS/c1-3-13-8-7-9-14(4-2)18(13)22-17(23)12-24-19-20-15-10-5-6-11-16(15)21-19/h5-11H,3-4,12H2,1-2H3,(H,20,21)(H,22,23) |

| Standard InChI Key | WUDSCIWOQHZYFL-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2 |

| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide (Compound Y205-6206) consists of three primary moieties:

-

A benzimidazole ring substituted at the 2-position with a sulfanyl group () .

-

An acetamide linker bridging the sulfanyl group to the aromatic system.

-

A 2,6-diethylphenyl group providing steric bulk and lipophilic character .

The SMILES notation explicitly defines the connectivity, while the InChIKey serves as a unique identifier for chemical databases .

Stereochemical Considerations

The compound is achiral, as confirmed by the absence of stereocenters in its structure . This simplifies synthetic pathways by eliminating the need for enantioselective synthesis or chiral resolution techniques.

Comparative Structural Analysis

Compared to the closely related analog 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (PubChem CID 1399896), the diethyl substitution at the phenyl ring increases molecular weight by 12.06 g/mol while reducing polarity ( vs. ) . This substitution pattern likely enhances membrane permeability but may compromise aqueous solubility.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports exist for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide, analogous compounds suggest a multi-step approach:

-

Benzimidazole Formation: Condensation of o-phenylenediamine with thioglycolic acid under acidic conditions generates the 2-mercaptobenzimidazole core .

-

Acetamide Linker Installation: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride yields 2-chloroacetamide intermediate.

-

Aryl Amine Coupling: Nucleophilic substitution of the chloro group with 2,6-diethylaniline completes the synthesis .

Industrial Scalability Challenges

Key challenges in scale-up include:

-

Purification Complexity: The compound's low aqueous solubility () necessitates non-polar solvents for recrystallization, increasing production costs .

-

Byproduct Formation: Competing reactions at the benzimidazole N-H position may require protecting group strategies, as evidenced in related syntheses .

Physicochemical Properties

Lipophilicity and Solubility

The compound's partition coefficient () indicates strong affinity for lipid membranes, while the aqueous solubility () suggests limited bioavailability via oral administration . These properties align with Lipinski's Rule of Five criteria, predicting moderate drug-likeness despite potential absorption challenges.

Hydrogen Bonding Capacity

With two hydrogen bond donors and four acceptors, the molecule demonstrates balanced polarity . The polar surface area of 39.734 Ų falls below the 140 Ų threshold associated with poor blood-brain barrier penetration, suggesting possible central nervous system activity .

Analytical Characterization

Spectroscopic Profiling

1H NMR (DMSO-d6, 300 MHz):

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 340.3 [M+H]+ .

Quality Control Parameters

HPLC purity thresholds exceeding 98% are achievable using C18 reverse-phase columns (Mobile phase: 60:40 acetonitrile/water with 0.1% TFA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume